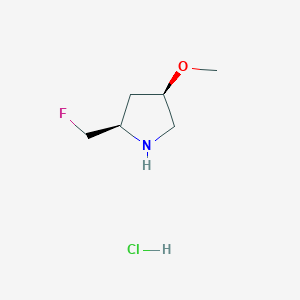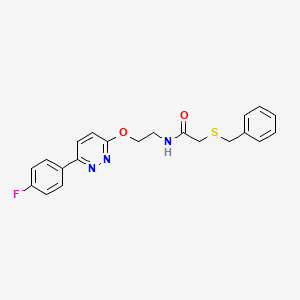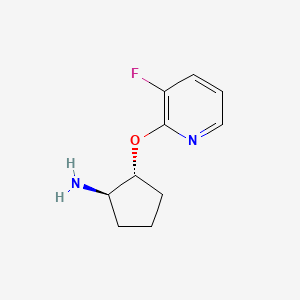![molecular formula C11H12N2O2 B2562108 3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one CAS No. 2168852-75-1](/img/structure/B2562108.png)
3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like "3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one", are extensively utilized in medicinal chemistry due to their structural versatility and stereochemical properties. These compounds are valuable in designing bioactive molecules with target selectivity, significantly influencing the pharmaceutical industry's efforts to develop treatments for various diseases. The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increasing 3D molecular coverage, which is crucial for drug-receptor interactions. This is evident in the synthesis strategies and biological activity studies of pyrrolidine-based compounds, highlighting their potential in the design of novel therapeutic agents (Li Petri et al., 2021).
Spirocyclic Derivatives as Antioxidants
Spirocyclic compounds, including "this compound", have gained significant attention for their antioxidant properties. These molecules have shown potential in combating oxidative stress, which is linked to the development and progression of numerous diseases, including cancer and neurodegenerative disorders. The structural complexity of spirocyclic derivatives, characterized by their versatility and similarity to important pharmacophore centers, enables the development of drugs with potential antioxidant activities. Research in this area emphasizes the synthesis, antioxidant activity profiles, and therapeutic applications of spiro compounds, underscoring their importance in discovering drugs with antioxidant capabilities (Acosta-Quiroga et al., 2021).
Photocatalytic Water Splitting
The exploration of novel materials for photocatalytic water splitting is a critical area of research in renewable energy. Compounds with complex structures, including "this compound", may influence the development of new catalysts capable of efficiently converting water into hydrogen and oxygen under light irradiation. This process is vital for harnessing solar energy and producing clean fuel. The study of heterogeneous photocatalyst materials, including metal oxides and sulfides, provides insights into factors affecting photocatalytic performance and guides the design of new materials for solar hydrogen production (Kudo & Miseki, 2009).
Eigenschaften
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(3-6-15-7-4-11)9-8(13-10)2-1-5-12-9/h1-2,5H,3-4,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZUONYJHHVRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC=N3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)

![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)

![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)




![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)

